molecular formula C16H23N3O2S B1408427 N-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide CAS No. 1858251-92-9

N-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B1408427
CAS No.: 1858251-92-9
M. Wt: 321.4 g/mol
InChI Key: SHBPYEQTCWHGPW-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solubility Studies

  • Solubility in Different Solvents : The solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an analogue of N-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide, was studied in various solvents. This research is significant for understanding the solubility behavior of similar compounds (Shakeel, Bhat, & Haq, 2014).
  • Influence of Temperature on Solubility : Investigations into how temperature affects the solubility of these compounds in different solvents provide essential insights for formulation development in pharmaceutical industries (Bhat, Haq, & Shakeel, 2014).

Synthetic and Pharmaceutical Applications

  • Synthesis of Antipyretic and Hypotensive Compounds : Studies show that compounds like N-substituted 4,5(3)-diphenyl-3(5)-pyrazoleamines, synthesized from similar hydrazinecarbothioamides, exhibit antipyretic, antiarrhythmic, and hypotensive activities (Bruno et al., 1993).
  • Antibacterial Activity : Certain derivatives of hydrazinecarbothioamides have shown promising antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Bhat et al., 2022).

Structural and Chemical Properties

  • Molecular Modeling and Structural Analysis : Detailed structural characterizations of similar compounds using techniques like X-ray crystallography and NMR provide insights into their chemical behavior and potential applications (Makhloufi-Chebli et al., 2009).

Potential for Optical Probing

  • Dual-Channel Optical Probe Development : Research demonstrates the use of simple-structured, hydrazinecarbothioamide derivatives as optical probes for detecting ions like Hg2+ and Ag+, signifying their potential in sensing and detection technologies (Shi et al., 2016).

Properties

IUPAC Name

1-(oxane-4-carbonylamino)-3-(4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11(2)12-3-5-14(6-4-12)17-16(22)19-18-15(20)13-7-9-21-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,18,20)(H2,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBPYEQTCWHGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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